molecular formula C17H19F3N8O B15118000 9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B15118000
M. Wt: 408.4 g/mol
InChI Key: VFGCLABYTYXSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of the trifluoromethyl group and the pyrimidine ring adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methoxyethyl group and the piperazine ring. The trifluoromethyl group is then added to the pyrimidine ring through a series of substitution reactions. Common reagents used in these reactions include various halogenating agents, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and pyrimidine ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **9-(2-methoxyethyl)-6-{4-[4-(methyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
  • **9-(2-methoxyethyl)-6-{4-[4-(fluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Uniqueness

The presence of the trifluoromethyl group in 9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Properties

Molecular Formula

C17H19F3N8O

Molecular Weight

408.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine

InChI

InChI=1S/C17H19F3N8O/c1-29-9-8-28-11-24-13-14(22-10-23-15(13)28)26-4-6-27(7-5-26)16-21-3-2-12(25-16)17(18,19)20/h2-3,10-11H,4-9H2,1H3

InChI Key

VFGCLABYTYXSRR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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